molecular formula C10H8N4O4 B13168079 5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13168079
M. Wt: 248.19 g/mol
InChI Key: OSFBKZGAWDGWMK-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a methyl group, a nitrophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 5-Methyl-1-(2-aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid .

Scientific Research Applications

5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and triazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with the nitro group in a different position.

    5-Methyl-1-(2-aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid: The nitro group is reduced to an amino group.

Uniqueness

5-Methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

5-methyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H8N4O4/c1-6-11-9(10(15)16)12-13(6)7-4-2-3-5-8(7)14(17)18/h2-5H,1H3,(H,15,16)

InChI Key

OSFBKZGAWDGWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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